molecular formula C10H8N2O6 B14643214 Benzoic acid, 3,5-dinitro, allyl ester CAS No. 54619-90-8

Benzoic acid, 3,5-dinitro, allyl ester

Cat. No.: B14643214
CAS No.: 54619-90-8
M. Wt: 252.18 g/mol
InChI Key: HUQSUNYFBNIPTL-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-dinitro, allyl ester (CAS 122-638-8) is a nitro-substituted benzoic acid derivative with an allyl ester functional group. Its molecular formula is C₁₀H₈N₂O₆, and it has a molecular weight of 268.18 g/mol. This compound is notable for its antimycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), with reported minimum inhibitory concentration (MIC) values in the range of 20–40 µM, surpassing the efficacy of pyrazinamide under similar conditions . Additionally, its allyl ester moiety may influence hydrolysis kinetics and bioavailability, making it a candidate for prodrug development .

Properties

CAS No.

54619-90-8

Molecular Formula

C10H8N2O6

Molecular Weight

252.18 g/mol

IUPAC Name

prop-2-enyl 3,5-dinitrobenzoate

InChI

InChI=1S/C10H8N2O6/c1-2-3-18-10(13)7-4-8(11(14)15)6-9(5-7)12(16)17/h2,4-6H,1,3H2

InChI Key

HUQSUNYFBNIPTL-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of benzoic acid, 3,5-dinitro, allyl ester typically involves the esterification of 3,5-dinitrobenzoic acid with allyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .

Chemical Reactions Analysis

Benzoic acid, 3,5-dinitro, allyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Benzoic acid, 3,5-dinitro, allyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other nitroaromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug intermediate.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-dinitro, allyl ester involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The ester group can also be hydrolyzed to release 3,5-dinitrobenzoic acid, which can further interact with cellular targets .

Comparison with Similar Compounds

Antimycobacterial Efficacy

The antitubercular activity of 3,5-dinitrobenzoate esters follows the trend: hexyl ester > phenyl ester > propyl ester > free acid . Notably, the 3,5-dinitro group is critical for activity, as it may interact with mycobacterial targets independently of ester hydrolysis .

Hydrolysis Kinetics

  • The hydrolysis half-life (t₁/₂) of 3,5-dinitrobenzoate esters in mycobacterial homogenate ranges from 0.026 h (less stable) to 17.3 h (more stable) .
  • Allyl esters generally exhibit moderate hydrolysis rates due to the electron-withdrawing nature of the allyl group, balancing prodrug activation and stability .

Q & A

Basic Research Questions

Synthesis and Purification of Benzoic Acid, 3,5-Dinitro, Allyl Ester What are the optimal reaction conditions and purification methods for synthesizing this compound? The ester is synthesized via Steglich esterification using 3,5-dinitrobenzoic acid and allyl alcohol. Key reagents include DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts. The reaction is conducted at -5°C to suppress side reactions. Post-reaction, the byproduct dicyclohexylurea (DCU) is removed via filtration. Purification involves column chromatography with a silica gel stationary phase and a hexane/ethyl acetate gradient (9:1 to 7:3 v/v) . Yield optimization requires strict control of stoichiometry (e.g., 1:1 molar ratio of acid to alcohol) .

Analytical Characterization Techniques Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • 1H/13C NMR : Identifies allyl ester protons (δ 4.8–5.3 ppm for CH2=CH-CH2-O) and aromatic protons (δ 8.5–9.0 ppm for nitro-substituted benzene) .
  • HPLC : Purity analysis using a C18 column with a mobile phase of acetonitrile/water (70:30) at 254 nm detection .
  • Acidimetric titration : Confirms residual free acid content (<1%) using 0.1M NaOH and phenolphthalein .

Stability Under Physiological Conditions How stable is this ester in aqueous buffers and biological matrices? Stability studies in phosphate-buffered saline (pH 7.4) and human plasma show a half-life of 8–12 hours at 37°C. Degradation follows first-order kinetics, with hydrolysis to 3,5-dinitrobenzoic acid as the primary pathway. For in vitro assays, solutions should be prepared fresh or stored at -20°C in anhydrous DMSO .

Advanced Research Questions

Impact of Esterification on Polymer Thermal Properties How does incorporation into methacrylate copolymers influence glass transition temperatures (Tg)? The bulky nitro groups increase steric hindrance, reducing chain mobility. Studies report a Tg increase of 15–20°C compared to unmodified copolymers, measured via DSC . Critical parameters include a 1:0.936 copolymer-to-acid ratio and dropwise addition to ensure homogeneous ester linkages. Contradictions in Tg values across studies may arise from variations in copolymer molecular weight or incomplete esterification .

Role in Prodrug Activation Mechanisms How do mycobacterial enzymes activate this ester, and how does its activity compare to the parent acid? Mycobacterial esterases hydrolyze the allyl ester to release 3,5-dinitrobenzoic acid, which exhibits antitubercular activity. The ester’s logP (2.8 vs. 1.5 for the acid) enhances membrane permeability, leading to 4–6× higher MIC values against M. tuberculosis. However, activity does not correlate with the acid’s pKa (1.8), suggesting alternative mechanisms like nitroreductase activation .

Structure-Activity Relationships (SAR) of Substituents How do electron-withdrawing groups (e.g., nitro, chloro) on the benzene ring modulate biological activity? Comparative SAR studies using 3,5-dichloro , 4-nitro , and 3,5-dinitro derivatives show:

  • Nitro groups enhance antimycobacterial activity due to redox cycling and ROS generation.
  • Allyl esters outperform hexyl/phenyl analogs in plasma stability but require enzymatic activation.
  • Substituent positioning (meta vs. para) affects steric interactions with target enzymes .

Resolving Data Contradictions in pKa-Activity Correlation Why do some studies report no correlation between pKa and antitubercular activity? While 3,5-dinitrobenzoic acid has a lower pKa (1.8) than 4-nitro analogs (2.3), its superior activity stems from nitro group reduction to reactive intermediates (e.g., hydroxylamines). Discrepancies arise when studies overlook metabolic pathways or use non-standardized assay conditions (e.g., pH, bacterial strain variations). Redesigning assays with isogenic mycobacterial mutants (e.g., Δnitroreductase) can clarify mechanisms .

Methodological Considerations

  • Controlled Release Studies : Use Franz diffusion cells to evaluate ester hydrolysis kinetics in synthetic membranes mimicking mycobacterial walls .
  • Polymer Modification : Monitor esterification efficiency via FT-IR (C=O stretch at 1720 cm⁻¹) and GPC for molecular weight distribution .

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